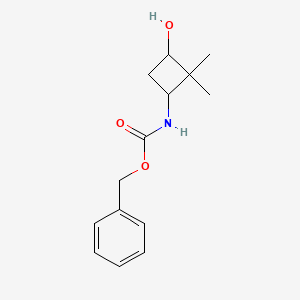
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a hydroxyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylcyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the cyclobutyl ring and hydroxyl group, making it less sterically hindered.
3-hydroxy-2,2-dimethylcyclobutyl carbamate: Lacks the benzyl group, resulting in different reactivity and binding properties.
Uniqueness: Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is unique due to the presence of both the benzyl group and the cyclobutyl ring with a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Actividad Biológica
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Where:
- x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Pharmacological Properties
The pharmacological properties of this compound have been investigated through various assays. The following table summarizes key findings related to its biological activity:
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of similar compounds has shown that modifications in the cyclobutyl and carbamate moieties can significantly influence biological activity. For instance:
- Cyclobutyl Substituents : Variations in the substituents on the cyclobutyl ring have been linked to changes in potency and lipophilicity. Compounds with larger or more polar substituents tend to exhibit decreased activity due to steric hindrance .
- Carbamate Linkage : The presence of a carbamate group is essential for maintaining biological activity, as it plays a crucial role in receptor binding and interaction .
Case Studies
Several studies have explored the biological effects of this compound:
- GPR88 Agonist Study : A recent study highlighted that this compound acts as an agonist for GPR88, a receptor implicated in various neurological functions. The compound exhibited an EC50 of 59 nM in cell-based assays, indicating strong receptor activation potential .
- Antimicrobial Activity Investigation : Another study assessed the antimicrobial properties of related carbamates, revealing that this compound showed moderate efficacy against certain bacterial strains when tested using standard antimicrobial susceptibility methods .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2)11(8-12(14)16)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11-12,16H,8-9H2,1-2H3,(H,15,17) |
Clave InChI |
NVRUJEUYEUHOAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1O)NC(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















